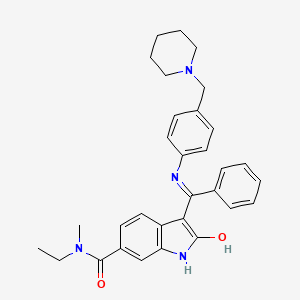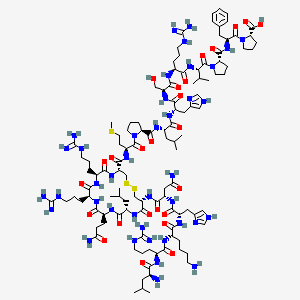
H-Leu-Arg-Lys-His-Asn-Cys(1)-Leu-Gln-Arg-Arg-Cys(1)-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ELA-21 (human) is a high-affinity agonist for the apelin receptor, which is involved in various physiological processes. This compound is a bioactive fragment of ELA-32 and has been shown to bind apelin receptors in the left ventricle of both normal and pulmonary arterial hypertensive hearts . ELA-21 (human) inhibits forskolin-induced cyclic adenosine monophosphate production and stimulates beta-arrestin recruitment in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ELA-21 (human) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The sequence of ELA-21 (human) is Leu-Arg-Lys-His-Asn-Cys-Leu-Gln-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro, with a disulfide bridge between cysteine residues at positions 6 and 11 .
Industrial Production Methods: Industrial production of ELA-21 (human) typically involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The peptide is then lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: ELA-21 (human) primarily undergoes binding reactions with the apelin receptor. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The binding of ELA-21 (human) to the apelin receptor is facilitated by physiological conditions, including the presence of sodium chloride and calcium ions .
Major Products Formed: The primary product of the interaction between ELA-21 (human) and the apelin receptor is the activation of downstream signaling pathways, including the inhibition of cyclic adenosine monophosphate production and the recruitment of beta-arrestin .
Scientific Research Applications
ELA-21 (human) has a wide range of applications in scientific research:
Mechanism of Action
ELA-21 (human) exerts its effects by binding to the apelin receptor, a G-protein-coupled receptor. This binding inhibits forskolin-induced cyclic adenosine monophosphate production and stimulates beta-arrestin recruitment. The activation of the apelin receptor by ELA-21 (human) leads to the activation of downstream signaling pathways, including those involved in cardiovascular homeostasis and fluid regulation .
Comparison with Similar Compounds
ELA-32: A longer peptide that also acts as an apelin receptor agonist.
Apelin-13: Another apelin receptor agonist with a shorter peptide sequence.
Uniqueness of ELA-21 (human): ELA-21 (human) is unique in its high affinity for the apelin receptor and its ability to inhibit cyclic adenosine monophosphate production while stimulating beta-arrestin recruitment. This dual activity makes it a valuable tool for studying the apelin receptor and its associated signaling pathways .
Properties
Molecular Formula |
C112H184N40O25S3 |
|---|---|
Molecular Weight |
2587.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C112H184N40O25S3/c1-58(2)44-65(114)88(156)133-67(25-15-36-127-109(117)118)89(157)134-66(24-13-14-35-113)91(159)141-75(48-63-51-125-56-131-63)97(165)143-77(50-86(116)155)99(167)148-81-55-180-179-54-80(147-92(160)69(27-17-38-129-111(121)122)135-90(158)68(26-16-37-128-110(119)120)136-93(161)71(32-33-85(115)154)138-95(163)73(45-59(3)4)140-102(81)170)101(169)139-72(34-43-178-9)105(173)150-40-19-29-82(150)103(171)144-74(46-60(5)6)96(164)142-76(49-64-52-126-57-132-64)98(166)146-79(53-153)100(168)137-70(28-18-39-130-112(123)124)94(162)149-87(61(7)8)107(175)151-41-20-30-83(151)104(172)145-78(47-62-22-11-10-12-23-62)106(174)152-42-21-31-84(152)108(176)177/h10-12,22-23,51-52,56-61,65-84,87,153H,13-21,24-50,53-55,113-114H2,1-9H3,(H2,115,154)(H2,116,155)(H,125,131)(H,126,132)(H,133,156)(H,134,157)(H,135,158)(H,136,161)(H,137,168)(H,138,163)(H,139,169)(H,140,170)(H,141,159)(H,142,164)(H,143,165)(H,144,171)(H,145,172)(H,146,166)(H,147,160)(H,148,167)(H,149,162)(H,176,177)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)(H4,123,124,130)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-/m0/s1 |
InChI Key |
DITOSSSIQUUZEP-FMGZCOAKSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


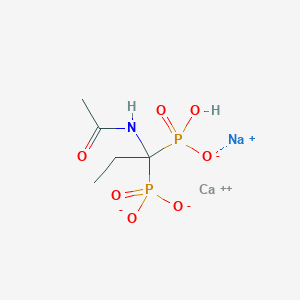
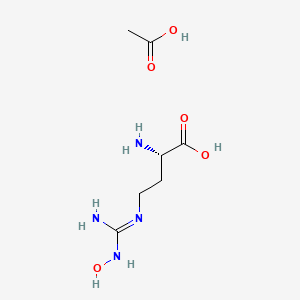
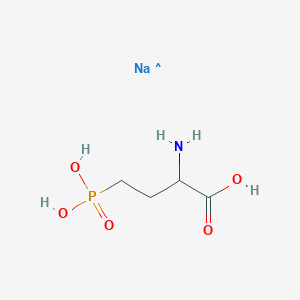
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)
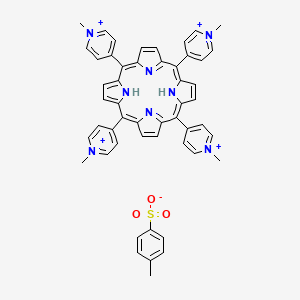
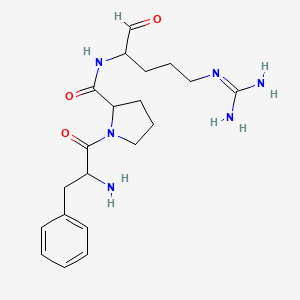

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
